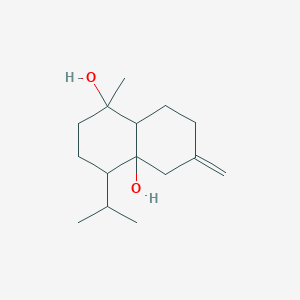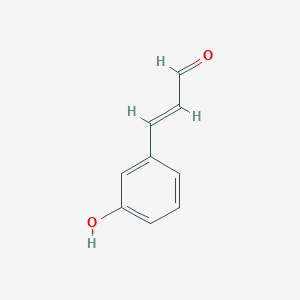
(2E)-3-(3-hydroxyphenyl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-hydroxyphenyl)prop-2-enal is an organic compound belonging to the class of cinnamaldehydes It consists of a benzene ring substituted with a hydroxyl group and an aldehyde group, forming a phenylpropanoid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-hydroxyphenyl)prop-2-enal can be achieved through several methods. One common approach involves the aldol condensation of 3-hydroxybenzaldehyde with acetaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality. Additionally, the use of catalysts and advanced purification techniques can enhance the overall production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(3-hydroxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogenating agents (bromine, chlorine).
Major Products Formed
Oxidation: 3-(3-hydroxyphenyl)propanoic acid.
Reduction: 3-(3-hydroxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(2E)-3-(3-hydroxyphenyl)prop-2-enal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various fine chemicals.
Mécanisme D'action
The mechanism of action of (2E)-3-(3-hydroxyphenyl)prop-2-enal involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to induce apoptosis in cancer cells is of significant interest in oncology research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamaldehyde: The parent compound of (2E)-3-(3-hydroxyphenyl)prop-2-enal, lacking the hydroxyl group on the benzene ring.
3-Hydroxybenzaldehyde: A precursor in the synthesis of this compound, containing a hydroxyl group but lacking the extended prop-2-enal structure.
Vanillin: A structurally similar compound with a methoxy group instead of a hydroxyl group on the benzene ring.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an aldehyde group on the phenylpropanoid structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H8O2 |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(E)-3-(3-hydroxyphenyl)prop-2-enal |
InChI |
InChI=1S/C9H8O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-7,11H/b4-2+ |
Clé InChI |
DCHPWNOJPJRSEA-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)O)/C=C/C=O |
SMILES canonique |
C1=CC(=CC(=C1)O)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


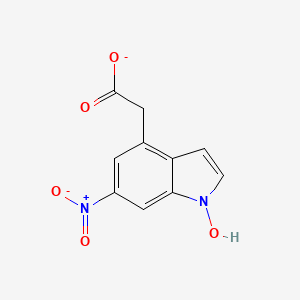
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11755267.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755268.png)
![4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)-](/img/structure/B11755280.png)
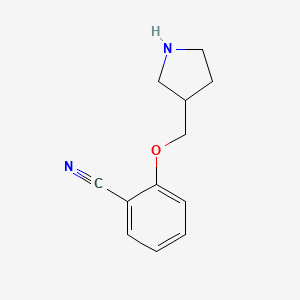
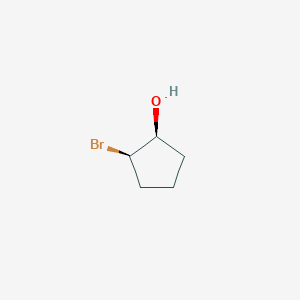
![Thiazolo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B11755296.png)
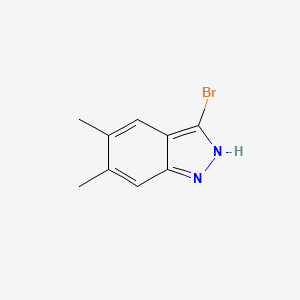
![4-[(Oxan-4-yl)amino]benzoic acid](/img/structure/B11755312.png)
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile](/img/structure/B11755313.png)


![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11755322.png)
